4-(Oxiran-2-ylmethoxy)naphthalen-1-yl hydrogen sulfate
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Overview
Description
4-(Oxiran-2-ylmethoxy)naphthalen-1-yl hydrogen sulfate is a complex organic compound that features an oxirane (epoxide) ring attached to a naphthalene moiety via a methoxy linkage, with a hydrogen sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethoxy)naphthalen-1-yl hydrogen sulfate typically involves the reaction of naphthalene derivatives with epoxide-containing reagents. One common method involves the reaction of naphthalen-1-ol with epichlorohydrin in the presence of a base to form the oxirane ring . The resulting product is then treated with sulfuric acid to introduce the hydrogen sulfate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-ylmethoxy)naphthalen-1-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Naphthalenes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
4-(Oxiran-2-ylmethoxy)naphthalen-1-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-ylmethoxy)naphthalen-1-yl hydrogen sulfate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA . This reactivity underlies its potential biological activities, including its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of a naphthalene ring.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains a similar oxirane ring and naphthalene structure but with additional functional groups.
Uniqueness
4-(Oxiran-2-ylmethoxy)naphthalen-1-yl hydrogen sulfate is unique due to its combination of an epoxide ring, naphthalene moiety, and hydrogen sulfate group. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C13H12O6S |
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Molecular Weight |
296.30 g/mol |
IUPAC Name |
[4-(oxiran-2-ylmethoxy)naphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H12O6S/c14-20(15,16)19-13-6-5-12(18-8-9-7-17-9)10-3-1-2-4-11(10)13/h1-6,9H,7-8H2,(H,14,15,16) |
InChI Key |
XZOZJLLNIBNAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)OS(=O)(=O)O |
Origin of Product |
United States |
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